3,5,6,8-Tetrabromo-1,10-phenanthroline
Overview
Description
3,5,6,8-Tetrabromo-1,10-phenanthroline (TBPA) is an organic molecule with a wide range of applications in scientific research. It is an aromatic and highly conjugated compound which can be used as a fluorescent and chromogenic reagent in a variety of research fields. TBPA has been used in the synthesis of various compounds, as well as in the study of the mechanism of action of certain drugs and enzymes. Its unique properties make it an ideal reagent for a variety of research applications.
Scientific Research Applications
Synthesis and Catalysis
A significant application of 3,5,6,8-Tetrabromo-1,10-phenanthroline lies in its synthesis and use as a catalyst. Výprachtický et al. (2014) detailed a novel and simple method for synthesizing this compound. They emphasized the role of sulfur dichloride (SCl2) as a new catalyst for the bromination of 1,10-phenanthroline, leading to the production of 3,5,6,8-tetrabromo-1,10-phenanthroline. This method overcame the complexities of the previous multi-step Skraup synthesis. The study highlighted SCl2's application as a medium-strength Lewis acid for bromination, marking a significant advancement in the synthesis of brominated phenanthrolines (Výprachtický et al., 2014).
DNA Binding and Biological Activity
Research by Brodie et al. (2004) explored the relationship between molecular structure and biological activity in platinum(II) complexes containing derivatives of 1,10-phenanthroline, including 3,5,6,8-tetrabromo-1,10-phenanthroline. They investigated the cytotoxicity of these compounds against the L1210 Murine leukemia cell line and analyzed their DNA binding properties. This study provided valuable insights into the biological activities of these compounds, particularly their potential interactions with DNA, which could be relevant in fields like cancer research and pharmacology (Brodie et al., 2004).
Chemosensing of Cations and Anions
Alreja and Kaur (2016) reviewed the developments of 1,10-phenanthroline ligands, including 3,5,6,8-tetrabromo-1,10-phenanthroline, in the chemosensing of cations and anions. These ligands, when derivatized, act as effective chemosensors due to detectable changes in their photophysical properties. The study covered the application of these compounds in environmental and biological systems, showcasing their utility in sensing relevant analytes (Alreja & Kaur, 2016).
Electrochemical Sensing and Recognition
Gayathri and Kumar (2014) discussed the electrochemical behavior of 1,10-phenanthroline on a multiwalled carbon nanotube surface. Their study highlighted the potential of 3,5,6,8-tetrabromo-1,10-phenanthroline in electrochemistry, particularly in the selective recognition of copper ions and hydrogen peroxide sensing. This application is significant in developing sensitive and selective sensors for environmental monitoring and biomedical applications (Gayathri & Kumar, 2014).
properties
IUPAC Name |
3,5,6,8-tetrabromo-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br4N2/c13-5-1-7-9(15)10(16)8-2-6(14)4-18-12(8)11(7)17-3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPJVWLAFSQLNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(C3=C2N=CC(=C3)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466007 | |
Record name | 3,5,6,8-tetrabromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6,8-Tetrabromo-1,10-phenanthroline | |
CAS RN |
66127-00-2 | |
Record name | 3,5,6,8-tetrabromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,6,8-Tetrabromo-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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